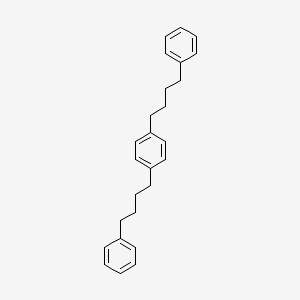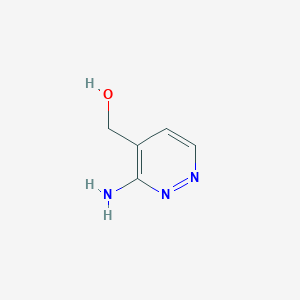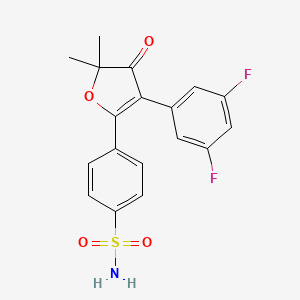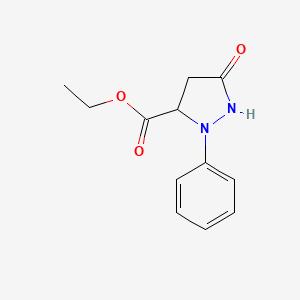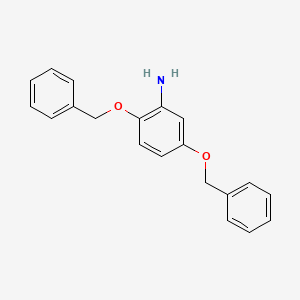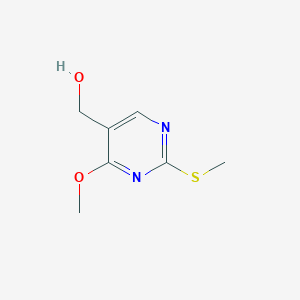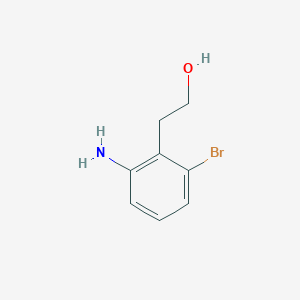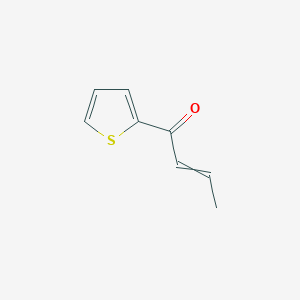
1-Thiophen-2-yl-but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thiophen-2-yl-but-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Thiophen-2-yl-but-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate ketone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired enone.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sodium hydroxide or potassium hydroxide are often used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1-Thiophen-2-yl-but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiophene carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene carboxylic acids, sulfoxides.
Reduction: Thiophene alcohols, alkanes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Aplicaciones Científicas De Investigación
1-Thiophen-2-yl-but-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 1-Thiophen-2-yl-but-2-en-1-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 1-Thiophen-2-yl-but-2-en-1-one.
Thiophene-2-carboxylic acid: An oxidation product of this compound.
Thiophene-2-yl-methanol: A reduction product of this compound.
Uniqueness: this compound is unique due to its conjugated system, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile intermediate in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C8H8OS |
|---|---|
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
1-thiophen-2-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H8OS/c1-2-4-7(9)8-5-3-6-10-8/h2-6H,1H3 |
Clave InChI |
JDODNXIRTYJZDR-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


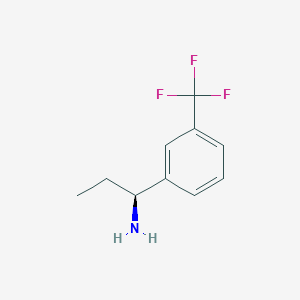
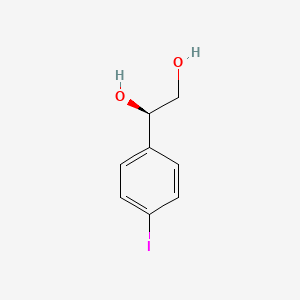
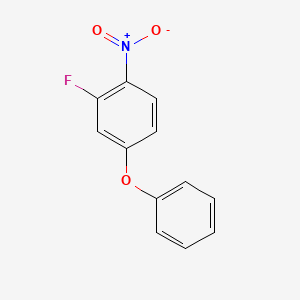
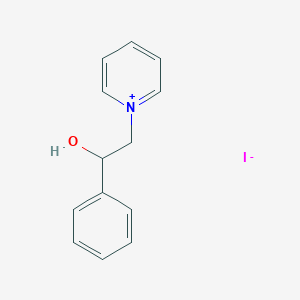
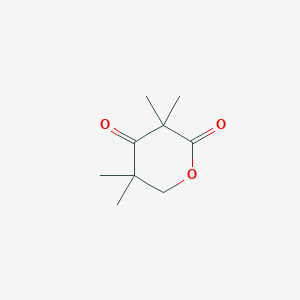
![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)
